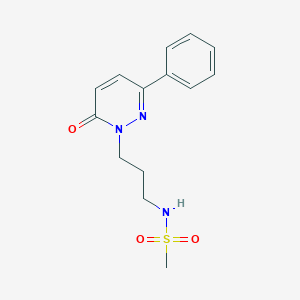

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide is an intriguing compound belonging to the class of pyridazinone derivatives. These compounds are characterized by their diverse pharmacological properties, making them important in medicinal chemistry. The chemical structure consists of a methanesulfonamide group attached to a propyl chain, which in turn is linked to a pyridazinone core with a phenyl substituent. This unique arrangement bestows the compound with specific chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide typically involves a multi-step process:

Formation of the Pyridazinone Core: : Starting from 3-phenyl-6-oxo-pyridazine, the core structure is synthesized through cyclization reactions involving suitable precursors like 3-phenylhydrazine and β-keto esters under reflux conditions in an organic solvent.

Alkylation: : The pyridazinone core undergoes alkylation with 1-bromo-3-chloropropane in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Substitution Reaction: : The final step involves the substitution of the halogen atom by a methanesulfonamide group using methanesulfonamide in the presence of a strong base like sodium hydride in DMF.

Industrial Production Methods

On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to enhance yield and reduce costs. Large-scale production typically uses continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Catalysts and advanced separation techniques may also be employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide can undergo various chemical reactions:

Oxidation: : It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: : Reduction reactions typically involve the use of reducing agents such as lithium aluminium hydride (LiAlH4) to yield secondary amines or alcohols.

Substitution: : The compound is prone to nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: : Lithium aluminium hydride, sodium borohydride

Substitution: : Strong bases like NaH, DMF as a solvent

Major Products Formed

Oxidation: : Sulfoxides, sulfones

Reduction: : Secondary amines, alcohols

Substitution: : Derivatives with varying substituents like amines or thiols

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide is employed as a precursor in the synthesis of more complex molecules, especially in the development of new materials and catalysis.

Biology

In biological research, it is used as a probe to study enzyme mechanisms, particularly those involving sulfonamide-sensitive enzymes. Its structure allows it to interact with biological targets, making it a valuable tool in enzymology.

Medicine

Medicinally, this compound exhibits potential therapeutic properties. It has been investigated for its anti-inflammatory, analgesic, and anti-tumor activities. The pyridazinone core is known for its ability to interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound is used in the manufacturing of specialty chemicals, particularly in the synthesis of dyes and polymers where its unique chemical properties are advantageous.

Wirkmechanismus

The biological activity of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide is largely attributed to its interaction with specific molecular targets. It acts by inhibiting enzymes that are critical in inflammatory pathways, thereby exerting anti-inflammatory effects. The methanesulfonamide group is crucial for binding to the active site of these enzymes, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)methanesulfonamide

N-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl)methanesulfonamide

N-(3-(6-oxo-3-p-tolylpyridazin-1(6H)-yl)propyl)methanesulfonamide

Uniqueness

Compared to its analogues, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide stands out due to its optimal balance of lipophilicity and molecular size, which enhances its ability to permeate biological membranes and reach its targets. Its specific structural arrangement also provides a higher affinity for certain enzyme active sites, making it more potent in its biological activities.

There you have it—a deep dive into the fascinating world of this compound. Hope you found this as intriguing as I did to research and synthesize!

Biologische Aktivität

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound belongs to the class of pyridazine derivatives, characterized by a pyridazinone core and a methanesulfonamide group. The synthesis typically involves:

- Formation of the Pyridazinone Core : The pyridazinone structure is synthesized through cyclization reactions involving hydrazine derivatives and diketones or keto acids.

- Introduction of Functional Groups : The propyl chain is introduced via nucleophilic substitution reactions with appropriate halides under basic conditions .

Antimicrobial Properties

Recent studies have indicated that pyridazine derivatives exhibit promising antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation processes. In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib, indicating a strong potential for anti-inflammatory applications .

| Compound | IC50 (nM) | Comparison |

|---|---|---|

| This compound | TBD | Potentially superior to celecoxib (17.79 nM) |

| Celecoxib | 17.79 | Standard reference |

Anticancer Activity

Pyridazine derivatives have also been explored for their anticancer properties. In vitro assays showed that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways such as NF-kB and PI3K/Akt .

Case Studies

- Study on COX Inhibition : A study evaluated various pyridazine derivatives for COX inhibition, revealing that some compounds exhibited better selectivity and potency than existing treatments, with no significant ulcerogenic effects observed in preliminary trials .

- Antimicrobial Testing : Another case study focused on the antimicrobial efficacy of pyridazine derivatives against resistant bacterial strains, showing promising results that warrant further investigation into their clinical applications .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound likely inhibits enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

- Modulation of Signaling Pathways : It may affect key signaling pathways associated with cell survival and apoptosis, contributing to its anticancer effects.

Eigenschaften

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-21(19,20)15-10-5-11-17-14(18)9-8-13(16-17)12-6-3-2-4-7-12/h2-4,6-9,15H,5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGAHSMGGWBEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.